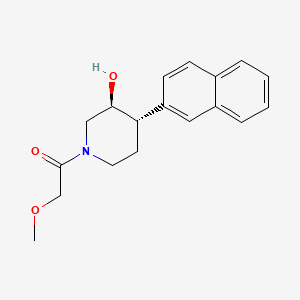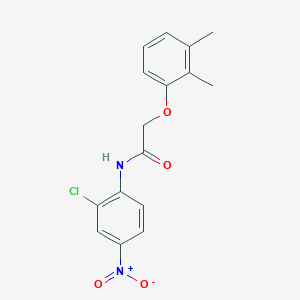
(3S*,4S*)-1-(methoxyacetyl)-4-(2-naphthyl)piperidin-3-ol
Übersicht
Beschreibung
(3S*,4S*)-1-(methoxyacetyl)-4-(2-naphthyl)piperidin-3-ol, also known as MNPA, is a synthetic compound that has gained attention in the field of neuroscience due to its potential therapeutic applications. MNPA is a piperidine derivative that has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(methoxyacetyl)-4-(2-naphthyl)piperidin-3-ol has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. This compound has been used to study the role of the D2 receptor in Parkinson's disease, schizophrenia, and addiction. It has also been used to investigate the effects of dopamine on learning and memory.
Wirkmechanismus
(3S*,4S*)-1-(methoxyacetyl)-4-(2-naphthyl)piperidin-3-ol acts as a partial agonist at the dopamine D2 receptor, meaning that it binds to the receptor and activates it to a lesser extent than dopamine itself. This results in a decrease in the activity of dopamine neurons in the brain. This compound has been shown to decrease the release of dopamine in the striatum, which is a key area of the brain involved in movement and motivation. This mechanism of action is similar to that of other dopamine antagonists, such as antipsychotic drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which can lead to a decrease in movement and motivation. This compound has also been shown to decrease the activity of dopamine neurons in the ventral tegmental area, which is involved in the reward pathway of the brain. This suggests that this compound may have potential therapeutic applications in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
(3S*,4S*)-1-(methoxyacetyl)-4-(2-naphthyl)piperidin-3-ol has a number of advantages for use in lab experiments. It has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. This compound is also relatively easy to synthesize and can be produced on a small scale in a laboratory setting. However, there are also some limitations to using this compound in lab experiments. Its partial agonist activity at the D2 receptor means that it may not be as effective as other dopamine antagonists in blocking the activity of dopamine neurons. Additionally, this compound has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Zukünftige Richtungen
There are a number of future directions for research on (3S*,4S*)-1-(methoxyacetyl)-4-(2-naphthyl)piperidin-3-ol. One area of interest is the potential therapeutic applications of this compound in the treatment of addiction. This compound has been shown to decrease the activity of dopamine neurons in the ventral tegmental area, which is involved in the reward pathway of the brain. This suggests that this compound may be a useful tool in the development of new treatments for addiction. Another area of interest is the development of new dopamine antagonists based on the structure of this compound. By modifying the structure of this compound, it may be possible to create more effective dopamine antagonists that have fewer side effects. Overall, this compound is a promising compound that has the potential to be a valuable tool in the study of dopamine receptors and their role in neurological disorders.
Eigenschaften
IUPAC Name |
1-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-22-12-18(21)19-9-8-16(17(20)11-19)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,16-17,20H,8-9,11-12H2,1H3/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGMCLRCLTZPIS-DLBZAZTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C(C1)O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N1CC[C@H]([C@@H](C1)O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]azepane](/img/structure/B3980642.png)

![(2-furylmethyl)[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]amine](/img/structure/B3980656.png)
![N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3980663.png)
![N-1-adamantyl-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B3980667.png)
![2-{3-[2'-(5-methyl-1,3,4-thiadiazol-2-yl)-3-biphenylyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B3980672.png)
![N-{2-[1-(1-naphthylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}acetamide](/img/structure/B3980673.png)


![6,6-dimethyl-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3980686.png)
![1-(4-fluorophenyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B3980687.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3980708.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B3980715.png)